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molecular formula C6H4BrFO B138123 2-Bromo-5-fluorophenol CAS No. 147460-41-1

2-Bromo-5-fluorophenol

Cat. No. B138123
M. Wt: 191 g/mol
InChI Key: HUVAOAVBKOVPBZ-UHFFFAOYSA-N
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Patent
US07728137B2

Procedure details

Procedure analogous to Example 5. Use of 478.0 ml (5.24 mol) of 3,4-dihydropyran, 65.4 g (260 mmol) of pyridinium p-toluenesulfonate and 500.0 g (2.62 mmol) of 2-bromo-5-fluorophenol. The yield was 562.2 g (78.0%) at a purity of greater than 98.0% by 1H NMR.
Quantity
478 mL
Type
reactant
Reaction Step One
Quantity
65.4 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.[Br:24][C:25]1[CH:30]=[CH:29][C:28]([F:31])=[CH:27][C:26]=1[OH:32]>>[Br:24][C:25]1[CH:30]=[CH:29][C:28]([F:31])=[CH:27][C:26]=1[O:32][CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2][O:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
478 mL
Type
reactant
Smiles
O1CCCC=C1
Step Two
Name
Quantity
65.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C=C1)F)OC1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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